

5-Aminoindole Hydrochloride: An In-depth Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 5-Aminoindole hydrochloride

Cat. No.: B1368655

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Abstract

5-Aminoindole hydrochloride is a critical heterocyclic amine that serves as a foundational building block in medicinal chemistry and materials science. The strategic placement of the amino group on the indole scaffold imparts unique electronic characteristics and provides a versatile reactive site, making it an invaluable precursor for the synthesis of a broad spectrum of biologically active compounds and advanced functional materials. This technical guide offers a comprehensive examination of the core chemical properties of **5-aminoindole hydrochloride**, designed to be an essential resource for researchers, scientists, and professionals engaged in drug development. This document will delve into its molecular structure, reactivity, and spectral data, enriched with practical insights and validated experimental protocols.

Introduction: The Enduring Importance of the Indole Nucleus

The indole ring system is a "privileged scaffold" in the field of drug discovery, frequently appearing in a diverse array of natural products and synthetic pharmaceuticals. Its bicyclic aromatic structure enables it to engage in a variety of non-covalent interactions with biological targets. The introduction of an amino group at the 5-position of the indole ring, as seen in 5-aminoindole, significantly alters the molecule's electronic landscape, boosting its nucleophilicity and offering a key point for further chemical elaboration. The hydrochloride salt form enhances

the compound's stability and its solubility in aqueous environments, thereby broadening its applicability in both synthetic and biological research.[\[1\]](#)

Physicochemical Properties of 5-Aminoindole Hydrochloride

A detailed understanding of a compound's physicochemical properties is crucial for its effective application. This section outlines the key characteristics of **5-aminoindole hydrochloride**.

Molecular Structure and Identifiers

The molecular architecture of **5-aminoindole hydrochloride** consists of a benzene ring fused to a pyrrole ring, creating the indole core, with an amino substituent at the C5 position. The hydrochloride salt is formed through the protonation of this amino group.

Table 1: Chemical Identifiers for **5-Aminoindole Hydrochloride**

Identifier	Value
IUPAC Name	1H-indol-5-amine hydrochloride
CAS Number	65795-92-8 [2]
Molecular Formula	C ₈ H ₉ ClN ₂ [1]
Molecular Weight	168.62 g/mol [2]
Canonical SMILES	<chem>C1=CC2=C(C=C1N)NC=C2.Cl</chem>
InChI Key	CZRIFWIECZRIKN-UHFFFAOYSA-N [2]

Solubility Profile

The solubility of **5-aminoindole hydrochloride** is a key factor in its practical handling and application. As a hydrochloride salt, it demonstrates improved solubility in polar solvents when compared to its free base form.

Table 2: Solubility of **5-Aminoindole Hydrochloride**

Solvent	Solubility
Water	Soluble
Methanol	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dichloromethane	Sparingly Soluble
Diethyl Ether	Insoluble

Note: This table provides qualitative solubility information. For precise quantitative work, it is advisable to determine the solubility experimentally under specific conditions.

Spectroscopic Data

Spectroscopic methods are indispensable for the definitive identification and characterization of **5-aminoindole hydrochloride**.

2.3.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers detailed insights into the chemical environments of the hydrogen atoms within the molecule. The ¹H NMR spectrum of **5-aminoindole hydrochloride**, typically recorded in a deuterated solvent like DMSO-d₆, will show characteristic signals for the aromatic protons, the protons of the amino group, and the N-H proton of the pyrrole ring.[3]

2.3.2. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to identify the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of **5-aminoindole hydrochloride** will display distinct resonances for each of the eight carbon atoms in the indole core.

2.3.3. Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for measuring the mass-to-charge ratio of ions. For **5-aminoindole hydrochloride**, the expected molecular ion peak ([M+H]⁺) corresponding to the free base (C₈H₈N₂) would be detected at an m/z of 133.07.[4]

2.3.4. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-aminoindole hydrochloride** will exhibit characteristic absorption bands for the N-H stretching of the amino and indole groups, as well as C-H and C=C stretching vibrations of the aromatic system.^{[5][6]}

Chemical Reactivity and Synthetic Utility

The chemical behavior of **5-aminoindole hydrochloride** is primarily dictated by the nucleophilic nature of both the 5-amino group and the indole ring itself. This section explores its principal chemical transformations and their applications in organic synthesis.

Reactions Involving the 5-Amino Group

The primary amino group at the C5 position serves as a versatile handle for a wide array of chemical modifications.

3.1.1. Acylation and Sulfonylation

The amino group readily reacts with acyl chlorides or anhydrides (acylation) and sulfonyl chlorides (sulfonylation) in the presence of a base to yield the corresponding amides and sulfonamides. These transformations are fundamental in the synthesis of numerous biologically active compounds.

Caption: General scheme for the acylation and sulfonylation of 5-aminoindole.

3.1.2. Diazotization and Sandmeyer Reactions

The amino group can be converted into a diazonium salt by treatment with nitrous acid. This diazonium intermediate is highly versatile and can undergo a variety of Sandmeyer-type reactions to introduce a range of substituents at the 5-position, including halogens, cyano, and hydroxyl groups.

Caption: Diazotization of 5-aminoindole followed by Sandmeyer reactions.

Electrophilic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is influenced by the directing effects of the amino group and the inherent reactivity of the indole nucleus.

3.2.1. Halogenation

Direct halogenation of 5-aminoindole can be challenging due to the strong activating nature of the amino group. It is often necessary to protect the amino group to achieve selective halogenation at specific positions on the indole ring.

3.2.2. Nitration and Sulfonation

Nitration and sulfonation of the 5-aminoindole ring are also feasible but demand careful control of reaction conditions to prevent side reactions and ensure the desired regioselectivity.

Experimental Protocols

This section provides standardized, step-by-step methodologies for common laboratory procedures involving **5-aminoindole hydrochloride**.

General Handling and Storage

- **Storage:** Store **5-aminoindole hydrochloride** in a tightly sealed container in a cool, dry, and well-ventilated area, shielded from light and moisture.
- **Handling:** Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood to prevent inhalation of dust.^[7]

Protocol for N-Acetylation of 5-Aminoindole Hydrochloride

This protocol outlines a standard procedure for the synthesis of 5-acetamidoindole.

Materials:

- **5-Aminoindole hydrochloride**
- Acetic anhydride

- Pyridine
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve **5-aminoindole hydrochloride** (1.0 equivalent) in a mixture of pyridine (2.0 equivalents) and DCM.
- Cool the resulting solution to 0 °C using an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer three times with DCM.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by flash column chromatography or recrystallization to obtain pure 5-acetamidoindole.

Conclusion

5-Aminoindole hydrochloride is a cornerstone in the fields of synthetic and medicinal chemistry. Its well-characterized physicochemical properties and versatile reactivity offer a robust platform for the design and synthesis of novel compounds with a wide range of applications. This guide provides a comprehensive resource, including both theoretical background and practical experimental protocols, to enable researchers to effectively utilize this valuable compound in their scientific pursuits. A thorough understanding of its chemical nature is essential to fully exploit its potential in the development of new therapeutics and functional materials.

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